An In-Depth Technical Guide to (S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride
An In-Depth Technical Guide to (S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride, a chiral heterocyclic compound of significant interest in medicinal chemistry. The unique structural features imparted by the difluorinated phenyl ring and the chiral piperidine core make this molecule a compelling building block for the development of novel therapeutics. This document will delve into its chemical properties, synthesis, and analytical characterization, offering field-proven insights and detailed methodologies.
Molecular Structure and Physicochemical Properties
(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride is a piperidine derivative featuring a 3,5-difluorophenyl substituent at the 2-position of the piperidine ring. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for pharmaceutical development.
Chemical Structure:
Caption: Molecular structure of (S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClF₂N | [1] |
| Molecular Weight | 233.69 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water and methanol | General knowledge for hydrochloride salts |
| Melting Point | Not available | Data not found in searches |
| Boiling Point | Not available | Data not found in searches |
| CAS Number | 1203685-51-1 (unspecified stereochemistry) | [1] |
Synthesis and Stereochemical Control
Conceptual Synthetic Workflow:
A plausible approach involves the asymmetric reduction of a suitable precursor, such as a cyclic imine or the derivatization of a chiral starting material. One common strategy is the catalytic asymmetric hydrogenation of a corresponding 2-(3,5-difluorophenyl)-tetrahydropyridine or a protected dihydropyridine precursor.[4]
Caption: Conceptual workflow for the enantioselective synthesis.
Key Considerations for Synthesis:
-
Catalyst Selection: The choice of a chiral catalyst (e.g., Rhodium or Iridium complexes with chiral ligands) is paramount for achieving high enantioselectivity in the asymmetric hydrogenation step.[4]
-
Protecting Groups: The use of appropriate protecting groups for the piperidine nitrogen is crucial for directing the stereochemistry and for purification.
-
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and solvent is necessary to maximize yield and enantiomeric excess.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the aromatic protons of the difluorophenyl ring, and the aliphatic protons of the piperidine ring. The integration and splitting patterns will be characteristic of the structure. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all 11 carbon atoms, with characteristic shifts for the aromatic and aliphatic carbons. |
| ¹⁹F NMR | Confirmation of the fluorine atoms. | A signal corresponding to the two equivalent fluorine atoms on the phenyl ring. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base (m/z = 199.10) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (as the hydrochloride salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching. |
| Chiral HPLC | Determination of enantiomeric purity. | Separation of the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess (e.e.). |
| Melting Point | Assessment of purity. | A sharp melting point range is indicative of high purity. |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
The determination of enantiomeric purity is a critical quality control parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[2]
Step-by-Step Methodology:
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating enantiomers of piperidine derivatives.
-
Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a precisely weighed amount of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100.
Caption: Workflow for chiral HPLC analysis.
Potential Applications in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[4][5] The introduction of a difluorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
Key Roles of the Difluorophenylpiperidine Moiety:
-
Metabolic Stability: The fluorine atoms can block sites of metabolism, increasing the half-life of a drug.
-
Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, potentially enhancing interactions with biological targets.
-
Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and blood-brain barrier penetration.
-
Conformational Rigidity: The piperidine ring provides a defined three-dimensional structure, which can be crucial for selective receptor binding.
The 2-arylpiperidine motif is a key component in compounds targeting a variety of receptors and enzymes in the central nervous system (CNS). Further research into the biological activity of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride and its derivatives could lead to the discovery of novel treatments for neurological and psychiatric disorders.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride is a valuable chiral building block with significant potential in drug discovery. Its synthesis requires careful control of stereochemistry, and its characterization relies on a suite of modern analytical techniques. The insights provided in this guide are intended to support researchers and drug development professionals in harnessing the potential of this and related compounds for the advancement of pharmaceutical science.
References
- BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[3]
-
Google Patents. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine. Retrieved from Google Patents.[6]
-
Aaron Chemistry. (n.d.). 2-(3,5-difluorophenyl)piperidine hydrochloride. Retrieved from Aaron Chemistry website.[1]
-
SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from SIELC website.[7]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[4]
- Google Patents. (n.d.). Substituted 4-phenylpiperidines, their preparation and use.
-
Elsevier. (n.d.). Piperidine-Based Drug Discovery - 1st Edition. Retrieved from Elsevier website.[8]
-
SpectraBase. (n.d.). Piperidine. Retrieved from SpectraBase.[9]
-
Sigma-Aldrich. (n.d.). 2-(3,5-Difluorophenyl)piperazine. Retrieved from Sigma-Aldrich website.[10]
-
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[11]
-
The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.[12]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-14.[13]
-
University of Arizona. (2017, June 14). Piperidine-based drug discovery. University of Arizona.[14]
- Google Patents. (n.d.). Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl).
-
MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI.[15]
-
Hermann, T., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.[16]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.[17]
-
ChemicalBook. (2025, January 27). Piperidine hydrochloride. Retrieved from ChemicalBook.[18]
- Sohu. (n.d.). Zhonghan Biomedical Technology (R)-2-(2, 5-difluorophenyl) pyrrolidine preparation method patent was officially authorized.
- European Patent Office. (2025, May 28). PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS.
- ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.
Sources
- 1. 1203685-51-1 | 2-(3,5-difluorophenyl)piperidine hydrochloride [aaronchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
- 9. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 10. 2-(fluoromethyl)piperidine hydrochloride(886216-73-5) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. ossila.com [ossila.com]
- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 15. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
